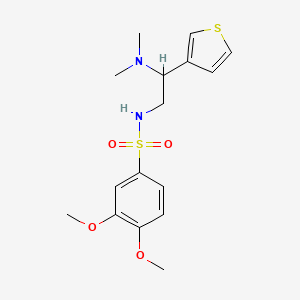

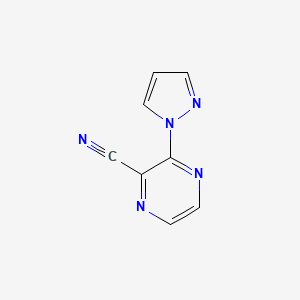

![molecular formula C19H20N2O3S B2814631 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide CAS No. 1795084-35-3](/img/structure/B2814631.png)

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide”, also known as HMBC, is a synthetic compound that has gained a lot of attention due to its potential applications in various fields of research and industry. It is a part of a larger class of compounds known as benzothiazoles, which have been found to have diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as HMBC, can be achieved through various synthetic pathways. One common method is the aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can display anti-oxidant potential with IC 50 values ranging from 0.13 to 8.43 µmol/ml .Scientific Research Applications

Benzothiazole derivatives, including N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide, are recognized for their broad spectrum of biological activities due to the unique structural features of the benzothiazole scaffold. These compounds are integral to many natural and synthetic bioactive molecules, demonstrating a range of pharmacological effects such as antiviral, antimicrobial, antidiabetic, anti-inflammatory, anticancer, and more. The benzothiazole core is especially significant in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents (Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Applications

Research has highlighted the potential of benzofused thiazole derivatives, closely related to benzothiazoles, as novel antioxidant and anti-inflammatory agents. These compounds, synthesized through specific reactions and evaluated through in vitro studies, have shown significant anti-inflammatory activity alongside potent antioxidant capabilities. This suggests their applicability in the treatment and management of conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Applications in Alzheimer's Disease Research

The benzothiazole scaffold is also pivotal in Alzheimer's disease research, particularly in the development of amyloid imaging ligands. Such compounds allow for the in vivo measurement of amyloid plaques in the brain, offering insights into the pathophysiological mechanisms of Alzheimer's disease and facilitating early detection. This application underscores the significance of benzothiazole derivatives in neuroscientific research and their potential in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-19(23,10-13-3-6-15(24-2)7-4-13)11-20-18(22)14-5-8-16-17(9-14)25-12-21-16/h3-9,12,23H,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOCNAJMNNDKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

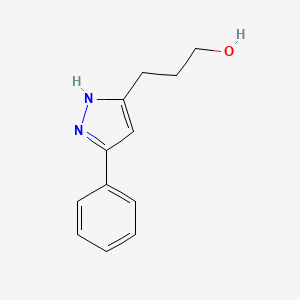

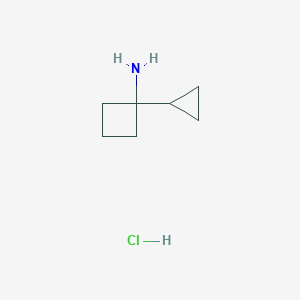

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2814553.png)

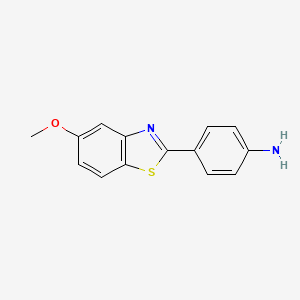

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2814555.png)

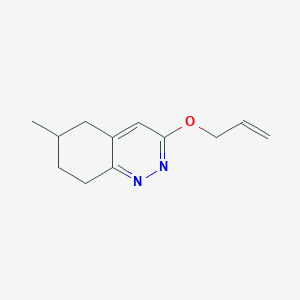

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)

![1-(4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2814562.png)

![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2814568.png)

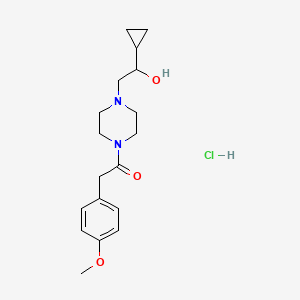

![6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2814571.png)